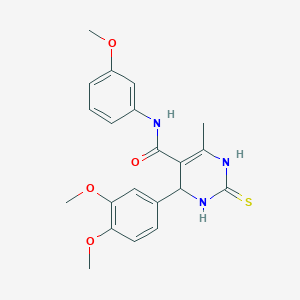![molecular formula C20H15NO2S B295378 6-methyl-4-{2-[4-(methylsulfanyl)phenyl]vinyl}-2-oxo-2H-chromene-3-carbonitrile](/img/structure/B295378.png)
6-methyl-4-{2-[4-(methylsulfanyl)phenyl]vinyl}-2-oxo-2H-chromene-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methyl-4-{2-[4-(methylsulfanyl)phenyl]vinyl}-2-oxo-2H-chromene-3-carbonitrile, also known as MSC, is a synthetic compound that has been widely used in scientific research. It belongs to the family of chromene derivatives and has been found to possess a range of biological activities. In
Mécanisme D'action
The exact mechanism of action of 6-methyl-4-{2-[4-(methylsulfanyl)phenyl]vinyl}-2-oxo-2H-chromene-3-carbonitrile is not fully understood. However, it has been proposed that this compound exerts its biological activities by modulating various signaling pathways. For example, this compound has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), which is a key regulator of inflammation. This compound has also been found to activate the peroxisome proliferator-activated receptor gamma (PPAR-γ), which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and nitric oxide (NO) in cells, which are involved in oxidative stress and inflammation. This compound has also been found to increase the levels of glutathione, which is an important antioxidant in cells. In addition, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-methyl-4-{2-[4-(methylsulfanyl)phenyl]vinyl}-2-oxo-2H-chromene-3-carbonitrile in lab experiments is its low toxicity. This compound has been found to have a high safety profile and is well-tolerated in animals. In addition, this compound is stable under a range of conditions and can be easily synthesized in large quantities. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the study of 6-methyl-4-{2-[4-(methylsulfanyl)phenyl]vinyl}-2-oxo-2H-chromene-3-carbonitrile. One area of research is the development of novel this compound derivatives with improved biological activities. Another area of research is the investigation of the potential therapeutic applications of this compound in various diseases, such as cancer and viral infections. In addition, further studies are needed to elucidate the exact mechanism of action of this compound and to identify its molecular targets.
Méthodes De Synthèse
6-methyl-4-{2-[4-(methylsulfanyl)phenyl]vinyl}-2-oxo-2H-chromene-3-carbonitrile can be synthesized using a variety of methods. One of the most commonly used methods is the Knoevenagel condensation reaction between 4-(methylsulfanyl)benzaldehyde and ethyl cyanoacetate in the presence of a base such as piperidine. The resulting product is then subjected to cyclization using polyphosphoric acid to form the chromene ring. The vinyl group is introduced by reacting the chromene derivative with acetylene in the presence of a palladium catalyst.
Applications De Recherche Scientifique
6-methyl-4-{2-[4-(methylsulfanyl)phenyl]vinyl}-2-oxo-2H-chromene-3-carbonitrile has been extensively studied for its biological activities. It has been found to possess anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. It has also been found to induce apoptosis in cancer cells by activating the caspase pathway. In addition, this compound has been shown to inhibit the replication of several viruses, including HIV and hepatitis C virus.
Propriétés
Formule moléculaire |
C20H15NO2S |
|---|---|
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
6-methyl-4-[(E)-2-(4-methylsulfanylphenyl)ethenyl]-2-oxochromene-3-carbonitrile |
InChI |
InChI=1S/C20H15NO2S/c1-13-3-10-19-17(11-13)16(18(12-21)20(22)23-19)9-6-14-4-7-15(24-2)8-5-14/h3-11H,1-2H3/b9-6+ |
Clé InChI |
JAMFHWMYUYASFO-RMKNXTFCSA-N |
SMILES isomérique |
CC1=CC2=C(C=C1)OC(=O)C(=C2/C=C/C3=CC=C(C=C3)SC)C#N |
SMILES |
CC1=CC2=C(C=C1)OC(=O)C(=C2C=CC3=CC=C(C=C3)SC)C#N |
SMILES canonique |
CC1=CC2=C(C=C1)OC(=O)C(=C2C=CC3=CC=C(C=C3)SC)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[4-(dimethylamino)phenyl]-N-(2,3-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B295307.png)
![4-[4-(dimethylamino)phenyl]-N-(2,3-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B295308.png)









